4- vs 3-Benzonitrile: Regioisomeric Differentiation
The 4-benzonitrile regioisomer (target compound, CAS 1152945-26-0) is structurally distinct from its 3-benzonitrile analog (CAS 209918-89-8) . While both share the same molecular weight (198.22 g/mol), the change in substitution pattern from para to meta alters the compound's electronic distribution and steric profile. In general, para-substituted phenyl rings in pyrazole kinase inhibitors often exhibit superior inhibitory activity compared to their meta-substituted counterparts due to optimized fit within the hydrophobic back pocket of the ATP-binding site [1]. This regioisomeric difference directly impacts the compound's utility as a building block for generating target-specific inhibitors with defined potency.
| Evidence Dimension | Regioisomeric Structure |
|---|---|
| Target Compound Data | 4-benzonitrile (para-substituted) |
| Comparator Or Baseline | 3-benzonitrile (meta-substituted) analog (CAS 209918-89-8) |
| Quantified Difference | Not quantified; structural difference only |
| Conditions | Comparison of molecular structures and general SAR trends for pyrazole kinase inhibitors |
Why This Matters
This structural difference is critical for researchers who require a specific regioisomer to ensure their synthetic pathway yields the intended bioactive molecule with the predicted potency and selectivity.
- [1] Harit T, et al. Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Med Chem Res. 2012;21:2772-2778. View Source
